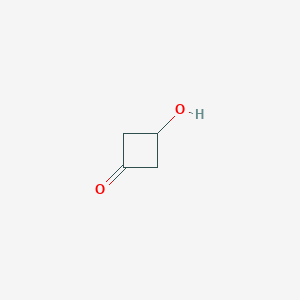

3-Hydroxycyclobutanone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxycyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-3-1-4(6)2-3/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZHGWJPDGIYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Hydroxycyclobutanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycyclobutanone, a seemingly simple carbocyclic ketone, has emerged as a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its strained four-membered ring, coupled with the presence of both a hydroxyl and a carbonyl functional group, imparts a unique reactivity profile that has been harnessed for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, spectroscopic signature, synthesis methodologies, reactivity, and its burgeoning applications in the development of novel therapeutics.

Core Properties and Identification

CAS Number: 15932-93-1[1]

Molecular Formula: C₄H₆O₂[2]

Molecular Weight: 86.09 g/mol [2]

Physical and Chemical Properties

This compound is typically a colorless to pale yellow liquid under standard conditions. Its bifunctional nature, possessing both a hydrogen bond donor (hydroxyl group) and acceptor (carbonyl group), influences its physical properties.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 174-175 °C (at 12 Torr) | [4] |

| Density (Predicted) | 1.335 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 13.69 ± 0.20 | [4] |

| Storage | Store in a cool, dry place, often under an inert atmosphere and refrigerated. | [5] |

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methine proton attached to the hydroxyl group and the methylene protons of the cyclobutane ring. The chemical shifts and coupling constants will be influenced by the ring strain and the electronic effects of the substituents. A representative ¹H NMR spectrum is available through ChemicalBook, providing experimental data for direct comparison.[1]

¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit three distinct signals corresponding to the carbonyl carbon, the carbon bearing the hydroxyl group, and the two equivalent methylene carbons. The carbonyl carbon is expected to appear significantly downfield.

| Carbon Environment | Predicted ¹³C Chemical Shift (ppm) |

| C=O | ~205 - 220 |

| CH-OH | ~60 - 70 |

| CH₂ | ~40 - 50 |

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands indicative of the hydroxyl and carbonyl functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (alcohol) | 3550 - 3200 (broad) |

| C=O stretch (ketone) | ~1780 (strained ring) |

| C-H stretch (alkane) | 3000 - 2850 |

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z = 86. Key fragmentation patterns would likely involve the loss of water (M-18), carbon monoxide (M-28), or cleavage of the cyclobutane ring.

Synthesis of this compound

The synthesis of this compound and its derivatives can be approached through several strategic disconnections. The choice of method often depends on the desired scale, stereochemical outcome, and available starting materials.

Key Synthetic Strategies

-

[2+2] Cycloaddition Reactions: A powerful method for constructing the cyclobutane core involves the [2+2] cycloaddition of a ketene or ketene equivalent with an appropriately substituted alkene.

-

Ring Expansion of Cyclopropanes: The strain inherent in cyclopropane rings can be exploited to drive ring-expansion reactions to form cyclobutanones.

-

Oxidation of Cyclobutanol: If cyclobutanol is accessible, a straightforward oxidation can yield the target ketone.

-

Reduction of 1,3-Cyclobutanedione: Selective reduction of one of the carbonyl groups in 1,3-cyclobutanedione offers a direct route to this compound.[6]

Detailed Experimental Protocol: A Representative Synthesis

Conceptual Synthesis via Reduction of a Diketo Precursor:

-

Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of 1,3-cyclobutanedione (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared and cooled to -78 °C in a dry ice/acetone bath.

-

Selective Reduction: A solution of a mild and sterically hindered reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®) (1.1 eq), in THF is added dropwise to the cooled solution of the dione over a period of 1 hour, maintaining the temperature at -78 °C. The use of a bulky reducing agent is crucial to favor the mono-reduction.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting material and the appearance of the product.

-

Quenching and Workup: Once the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

Reactivity and Chemical Transformations

The chemical behavior of this compound is dictated by the interplay of its strained ring and its two functional groups.

Figure 1: Key reactivity pathways of this compound.

-

Reactions at the Carbonyl Group: The ketone functionality is susceptible to a wide range of nucleophilic additions, including the formation of cyanohydrins, hemiacetals, and the addition of organometallic reagents. It can also undergo Wittig-type reactions to form methylenecyclobutane derivatives and participate in reductive amination to introduce nitrogen-containing substituents.

-

Reactions at the Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding 1,3-dione, esterified with acyl chlorides or anhydrides, or converted to ethers under appropriate conditions.

-

Ring Strain-Driven Reactions: The inherent strain of the cyclobutane ring can be harnessed to drive ring-opening or rearrangement reactions, providing access to a variety of linear or larger cyclic structures.

Applications in Drug Discovery and Development

The rigid, three-dimensional scaffold of the cyclobutane ring makes it an attractive motif in medicinal chemistry for constraining the conformation of a molecule, which can lead to improved binding affinity and selectivity for biological targets. This compound, as a functionalized cyclobutane, is a particularly valuable chiral building block.[7][8]

Role in Carbocyclic Nucleoside Synthesis

A significant application of hydroxycyclobutanones is in the synthesis of carbocyclic nucleosides.[5] These are nucleoside analogues where the furanose oxygen is replaced by a methylene group, leading to increased metabolic stability.[5] The synthesis of certain cyclobutane nucleosides has been reported to start from 2-hydroxycyclobutanone, a close isomer of the title compound, highlighting the utility of this class of molecules in accessing these important antiviral and anticancer agents.[5]

Figure 2: General synthetic scheme for carbocyclic nucleosides from a hydroxycyclobutanone precursor.

Potential as a Chiral Building Block

The ability to synthesize enantiomerically pure forms of this compound opens up its use as a chiral pool starting material for the synthesis of complex, biologically active molecules. Its bifunctional nature allows for diverse and orthogonal chemical modifications, making it a versatile platform for generating libraries of compounds for drug discovery screening.

Safety and Handling

This compound is classified as a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation.[2]

GHS Hazard Statements: [2]

-

H227: Combustible liquid

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a strained ring system and dual functionality provides a rich platform for chemical exploration. As the demand for novel, three-dimensional molecular scaffolds in drug discovery continues to grow, the importance of compounds like this compound is set to increase, driving further innovation in its synthesis and application.

References

-

Bibliothèque et Archives Canada. SYNTHESIS OF CYCLOBUTANE NUCLEOSIDES AND RELATED ANALOGUES. [Link]

-

Organic Syntheses. SYNTHESIS OF (S)-(+)-3-HYDROXY-2,2-DIMETHYLCYCLOHEXANONE. [Link]

-

Organic Syntheses. Cyclobutanone. [Link]

-

Doc Brown's Chemistry. infrared spectrum of 3-hydroxybutanone. [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone. [Link]

-

Organic Syntheses. Cyclobutanone. [Link]

-

NIST WebBook. 3-Hydroxy-3-methyl-2-butanone. [Link]

-

PubChem. 3-Hydroxycyclobutan-1-one. [Link]

-

Doc Brown's Chemistry. 13C NMR spectrum of 3-hydroxybutanone (acetoin). [Link]

-

PubMed. Synthesis of chiral building blocks for use in drug discovery. [Link]

-

Wikipedia. 1,3-Cyclobutanedione. [Link]

-

Doc Brown's Chemistry. mass spectrum of 3-hydroxybutanone. [Link]

-

PMC. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

-

The Significance of Chiral Building Blocks in Modern Drug Discovery. The Significance of Chiral Building Blocks in Modern Drug Discovery. [Link]

-

PMC. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. [Link]

-

ResearchGate. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

-

NIH. Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. [Link]

-

MDPI. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. [Link]

-

MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]

Sources

- 1. 3-Hydroxy-cyclobutanon(15932-93-1) 1H NMR spectrum [chemicalbook.com]

- 2. 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. madridge.org [madridge.org]

- 5. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 6. 3-Hydroxy-3-methyl-2-butanone [webbook.nist.gov]

- 7. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

3-Hydroxycyclobutanone molecular weight and formula

An In-Depth Technical Guide to 3-Hydroxycyclobutanone: Properties, Synthesis, and Applications

Abstract

The cyclobutane motif, once considered an esoteric curiosity, has firmly established itself as a privileged scaffold in modern medicinal chemistry and complex molecule synthesis.[1] Its unique three-dimensional geometry and conformational rigidity offer distinct advantages in the design of novel therapeutics. Within this chemical class, this compound stands out as a versatile and powerful bifunctional building block. This technical guide provides an in-depth analysis of its core properties, details a robust synthetic protocol with an emphasis on the underlying chemical principles, explores its key reactivity, and discusses its applications for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Data

A comprehensive understanding of a molecule's fundamental characteristics is the bedrock of its successful application in any synthetic campaign. This compound is a small, polar molecule whose utility is directly tied to its precise molecular formula and weight, which are critical for stoichiometric calculations and analytical characterization.

The molecular formula of this compound is C₄H₆O₂ .[2][3][][5][6] This corresponds to a molecular weight of 86.09 g/mol .[2][3][][5][7] These foundational data points are summarized below alongside other critical physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆O₂ | [2][3][][5][6] |

| Molecular Weight | 86.09 g/mol | [2][3][][5][7] |

| CAS Number | 15932-93-1 | [2][5][7][8] |

| IUPAC Name | 3-hydroxycyclobutan-1-one | [2][3][] |

| Appearance | Light yellow to yellow liquid | [9] |

| Boiling Point | 174-175 °C (at 12 Torr) | [9] |

| Density | ~1.335 g/cm³ (Predicted) | [9] |

Synthesis: A Protocol Grounded in Mechanistic Causality

While several synthetic routes to this compound exist, the selective oxidation of a precursor alcohol, such as cyclobutanol, is a common and illustrative strategy. The choice of oxidant is paramount; harsh reagents risk over-oxidation or ring-opening, while overly mild reagents may result in poor conversion.

This section details a protocol for the synthesis of a cyclobutanone via a Swern oxidation. Expertise & Experience Insight: The Swern oxidation is chosen for its exceptionally mild conditions (-78 °C), which are ideal for preserving the integrity of the strained cyclobutane ring and the sensitive hydroxyl group in a related precursor. This method offers high yields and avoids the use of heavy metals like chromium, aligning with modern green chemistry principles.

Experimental Protocol: Swern Oxidation of a Cyclobutanol Precursor

This protocol outlines the general steps for oxidizing a secondary alcohol on a cyclobutane ring to the corresponding ketone.

Self-Validation System: The protocol's success is monitored and validated at key stages. Reaction progress is tracked by Thin-Layer Chromatography (TLC). The final product's identity and purity are unequivocally confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry), which must match the known data for the target compound.

Materials:

-

Cyclobutanol derivative

-

Oxalyl chloride (or trifluoroacetic anhydride)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (TEA), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Standard inert atmosphere (Argon or Nitrogen) glassware setup

Step-by-Step Methodology:

-

Activator Formation: In a flame-dried, three-neck flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Precursor Addition: Add anhydrous DMSO (3.0 eq.) dropwise via syringe. Causality: This forms the electrophilic dimethylchlorosulfonium chloride intermediate. Vigorous gas evolution (CO, CO₂) is observed. Stir for 10 minutes.

-

Substrate Addition: Add a solution of the cyclobutanol precursor (1.0 eq.) in DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir for 45-60 minutes.

-

Oxidation: During this time, the alcohol attacks the electrophilic sulfur, and subsequent intramolecular proton transfer forms the key intermediate.

-

Base Quench: Add anhydrous triethylamine (5.0 eq.) dropwise. Causality: TEA is a non-nucleophilic base that facilitates an E2 elimination, deprotonating the carbon bearing the oxygen and collapsing the intermediate to form the ketone, DMSO, and triethylammonium chloride.

-

Warm-up and Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Quench with water.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure cyclobutanone product.

Synthesis Workflow Diagram

Caption: Pathway of nucleophilic addition to this compound's carbonyl group.

Applications in Drug Development

The cyclobutane ring is not merely a passive spacer; it is an active design element in medicinal chemistry. Its constrained, puckered structure can position substituents in well-defined vectors in 3D space, which is critical for precise interactions with biological targets like enzyme active sites or protein receptors. [1]

-

Scaffold for Diversity: this compound serves as an excellent starting point for creating libraries of compounds. The ketone and hydroxyl groups can be independently functionalized to explore the structure-activity relationship (SAR) of a pharmacophore.

-

Bioisosteric Replacement: The cyclobutane core can be used as a bioisostere for other groups, such as phenyl rings or larger cycloalkanes, to improve properties like metabolic stability, solubility, or to reduce planarity. [1]* Anticancer Potential: Derivatives of cyclobutanone are being explored for their utility in synthesizing anticancer agents. [][8][9][10]The rigid framework can help achieve the specific conformations required for high-affinity binding to cancer-related targets.

Conclusion

This compound is a high-value building block whose simple structure belies its significant synthetic potential. A firm grasp of its physicochemical properties, coupled with an understanding of the mechanistic causality behind its synthesis and reactivity, empowers researchers to use it effectively. Its proven utility as a rigid, three-dimensional scaffold ensures its continued relevance in the demanding fields of organic synthesis and pharmaceutical drug discovery.

References

-

3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676 - PubChem, National Center for Biotechnology Information. [Link]

-

CAS NO. 15932-93-1 | this compound - Arctom. [Link]

-

cyclobutanone - Organic Syntheses Procedure . [Link]

-

Cyclobutanone synthesis - Organic Chemistry Portal. [Link]

-

2-Hydroxycyclobutanone | C4H6O2 | CID 12608294 - PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of 3-Hydroxy cyclohexanone by Electrochemical and Microbial techniques - ResearchGate. [Link]

-

Importance of Cyclobutanone in Pharmaceutical Intermediates - Liskon Biological. [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates - PubMed Central, National Institutes of Health. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 15932-93-1 [smolecule.com]

- 5. 15932-93-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. 15932-93-1・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 7. benchchem.com [benchchem.com]

- 8. 3-Hydroxy-cyclobutanon | 15932-93-1 [chemicalbook.com]

- 9. 3-Hydroxy-cyclobutanon CAS#: 15932-93-1 [m.chemicalbook.com]

- 10. Importance of Cyclobutanone in Pharmaceutical Intermediates - LISKON [liskonchem.com]

An In-depth Technical Guide to the Synthesis of 3-Hydroxycyclobutanone from Cyclobutanone

Foreword: The Strategic Value of the 3-Hydroxycyclobutanone Scaffold

In the landscape of modern medicinal chemistry and materials science, the cyclobutane ring is a motif of increasing importance. Its inherent ring strain and unique three-dimensional geometry offer novel vectors for molecular design.[1] Within this class, this compound stands out as a particularly valuable building block.[2] Its bifunctional nature—a reactive ketone and a nucleophilic/hydrogen-bond-donating hydroxyl group—provides a versatile platform for constructing complex molecular architectures, from innovative drug candidates to specialized polymers.[2]

However, the direct and selective synthesis of this compound from its parent, cyclobutanone, is not a trivial undertaking. The inherent reactivity of the strained four-membered ring presents unique challenges, including susceptibility to ring-opening and competing side reactions.[1][3] This guide provides a comprehensive exploration of the viable synthetic strategies, delving into the mechanistic rationale behind preferred methodologies and presenting a field-proven protocol for its preparation. Our focus will be on robust and scalable transformations, grounded in established chemical principles.

Part 1: Strategic Analysis of Synthetic Pathways

The direct conversion of cyclobutanone to this compound requires the selective hydroxylation of the C-H bond at the 3-position. Two primary strategies can be envisioned: a direct oxidation approach and a more controllable, multi-step sequence involving a dicarbonyl intermediate.

The Challenge of Direct α-Hydroxylation

Conceptually, the most direct route is the oxidation of a cyclobutanone enolate. This involves deprotonation at the α-position to form an enolate, followed by reaction with an electrophilic oxygen source.

-

Mechanistic Considerations: The formation of a metal enolate from cyclobutanone is a standard transformation.[4] However, the subsequent oxidation is often challenging. Common oxidants like molecular oxygen can lead to complex product mixtures, while more sophisticated reagents such as molybdenum peroxide complexes (MoOPH) or Davis oxaziridines are required for cleaner conversions. A significant competing pathway is aldol self-condensation, which can be mitigated by using a strong, non-nucleophilic base at low temperatures.

-

Practical Viability: While mechanistically sound, this direct approach often suffers from modest yields and the high cost of specialized oxidizing agents, making it less suitable for large-scale synthesis.

The Superiority of the 1,3-Diketone Reduction Strategy

A more robust and controllable pathway involves the transformation of cyclobutanone into an intermediate, 1,3-cyclobutanedione, followed by the selective reduction of one carbonyl group. This multi-step approach offers superior control over the final product's formation.

-

Step I: Synthesis of 1,3-Cyclobutanedione: This intermediate is accessible through established methods, such as the dimerization of ketene or the hydrolysis of 1-ethoxycyclobutene-3-one.[5] In solution, 1,3-cyclobutanedione exists in equilibrium with its more stable enol tautomer, 3-hydroxycyclobut-2-enone.[5] This tautomerization is key to the selectivity of the subsequent reduction.

-

Step II: Selective Carbonyl Reduction: The core of this strategy lies in the chemoselective reduction of the keto-enol system. The enolic hydroxyl group can direct the reducing agent, allowing for a stereoselective reduction of the remaining carbonyl.[6] Hydride reagents are ideal for this transformation. Sodium borohydride (NaBH₄) is a mild and effective choice, while sodium triacetoxyborohydride [NaBH(OAc)₃] can offer enhanced selectivity in certain systems.[6] The reaction proceeds by reducing the ketone to a secondary alcohol, yielding the desired this compound.

The workflow for this superior two-step strategy is visualized below.

Caption: High-level workflow for the synthesis of this compound.

Part 2: Mechanistic Deep Dive: The Reduction of 1,3-Cyclobutanedione

The success of the reduction hinges on the distinct reactivity of the two carbonyl groups in the 1,3-cyclobutanedione system. Due to rapid tautomerization, the molecule exists predominantly as 3-hydroxycyclobut-2-enone.[5] This enol form is an α,β-unsaturated ketone.

The mechanism for the reduction with sodium borohydride proceeds as follows:

-

Nucleophilic Attack: A hydride ion (H⁻) from the borohydride complex attacks the electrophilic carbonyl carbon.

-

Intermediate Formation: This attack forms a tetrahedral borate intermediate.

-

Protonolysis: The intermediate is then protonated by the solvent (typically an alcohol like methanol or ethanol) to release the final this compound product.

The presence of the enol tautomer prevents over-reduction and directs the reaction to the single ketone functionality.

Caption: Mechanism of selective reduction of the 1,3-dione enol tautomer.

Part 3: Experimental Protocol

This section provides a detailed, step-by-step methodology for the selective reduction of 1,3-cyclobutanedione to this compound. This protocol is designed to be self-validating, with clear checkpoints and purification steps.

Reaction: Selective reduction of 1,3-cyclobutanedione

Materials and Equipment:

-

1,3-Cyclobutanedione (1.0 eq)

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

5% Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 1,3-cyclobutanedione (e.g., 5.0 g) in anhydrous methanol (100 mL).

-

Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

-

Addition of Reducing Agent: To the cold, stirring solution, add sodium borohydride (1.1 eq) portion-wise over 20-30 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 5% HCl until the effervescence ceases and the solution is slightly acidic (pH ~6). Trustworthiness: This step neutralizes any unreacted NaBH₄ and prepares the mixture for extraction.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Aqueous Workup: To the remaining aqueous residue, add ethyl acetate (100 mL). Transfer the mixture to a separatory funnel.

-

Extraction:

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

-

Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

-

Combine all organic layers. Causality: The bicarbonate wash removes residual acid, while the brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Filtration: Dry the combined organic extracts over anhydrous MgSO₄, then filter to remove the drying agent.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure product. Alternatively, for thermally stable compounds, vacuum distillation can be employed.[7][8]

Part 4: Data Summary and Method Comparison

The choice of synthetic route depends on factors such as scale, cost, and available equipment. The following table summarizes the key parameters of the discussed approaches.

| Parameter | Route A: Direct α-Hydroxylation | Route B: 1,3-Diketone Reduction |

| Starting Material | Cyclobutanone | Cyclobutanone (via 1,3-dione) |

| Key Reagents | Strong Base (e.g., LDA), MoOPH | NaBH₄, Methanol |

| Number of Steps | 1 (from enolate) | 2 (from cyclobutanone) |

| Typical Yield | Moderate (Often < 60%) | Good to Excellent (> 80% for reduction) |

| Scalability | Challenging due to cryogenics and reagent cost | Highly scalable |

| Advantages | Direct, fewer steps | High selectivity, mild conditions, low-cost reagents |

| Disadvantages | Expensive reagents, side reactions (aldol) | Requires synthesis of an intermediate |

Conclusion

While direct hydroxylation of cyclobutanone is an academically interesting route, the synthesis of this compound via the selective reduction of a 1,3-cyclobutanedione intermediate represents a more practical, scalable, and reliable method for researchers in both academic and industrial settings. The high degree of control, use of inexpensive reagents, and robust nature of the reduction step make it the authoritative choice for preparing this valuable synthetic intermediate. This guide provides the strategic rationale and a validated protocol to empower scientists in their pursuit of novel molecular discovery.

References

- Smolecule. (2023, August 15). Buy this compound | 15932-93-1.

- Krumpolc, M., & Rocek, J. Cyclobutanone. Organic Syntheses Procedure.

- ResearchGate. Oxidation of cyclobutanol to cyclobutanone. [Diagram].

- Frongia, A., Piras, P. P., & Secci, F. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15538–15581.

- Shaheen, S., & Singh, M. S. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 14(34), 24823-24854.

- BTC. (2025, November 12). What are the oxidation products of Cyclobutanol? [Blog].

- Molecules, 2013, 18, 15545.

- Organic Chemistry Portal. Synthesis of cyclobutanones.

- Request PDF. An Efficient Route to 3-Substituted Cyclobutanone Derivatives.

- Wikipedia. Baeyer–Villiger oxidation.

- Google Patents. CN103483167B - A kind of purification process of 3-Hydroxybutanone.

- ResearchGate. Metal enolate formation and functionalization from cyclobutanone and cyclobutenone. [Diagram].

- Google Patents. EP1161408B1 - Method of producing cyclobutanone.

- PubChem. 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676.

- Wikipedia. 1,3-Cyclobutanedione.

- Organic Chemistry Portal. Baeyer-Villiger Oxidation.

- Chemistry Steps. Baeyer-Villiger Oxidation.

- Zhu, Y., et al. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. Catalysts, 12(1), 1-1.

- Salaun, J., & Conia, J. M. Cyclobutanone. Organic Syntheses Procedure.

- SpectraBase. 3-Hydroxy-2-butanone - Optional[FTIR] - Spectrum.

- SpectraBase. 3-Hydroxy-2-butanone.

- Organic Syntheses Procedure. Preparation of Cyclobutenone.

- ChemicalBook. 3-Hydroxy-cyclobutanon | 15932-93-1.

- Roberts, J. D., & Sauer, C. W. (1949). Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. Journal of the American Chemical Society, 71(12), 3925–3929.

- Google Patents. US6444096B1 - Process for the recovery and purification of cyclobutanone.

- Smith, A. B., III, et al. 2-hydroxymethyl-2-cyclopentenone. Organic Syntheses Procedure.

- PubChem. 2-Hydroxycyclobutanone | C4H6O2 | CID 12608294.

- Organic Syntheses Procedure. 3-hydroxyquinoline.

- Cox, P., et al. (1998). Hydroxyl-directed reduction of β-hydroxycycloalkanones as a stereoselective route to 1,3-diols. Journal of the Chemical Society, Perkin Transactions 1, (21), 3579-3592.

- Ramakrishna, S., & Ghorai, P. (2016). Developments toward the synthesis and application of 3-hydroxyindanones. Organic & Biomolecular Chemistry, 14(3), 772-788.

Sources

- 1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 15932-93-1 [smolecule.com]

- 3. What are the oxidation products of Cyclobutanol? - Blog [btcpharmtech.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Cyclobutanedione - Wikipedia [en.wikipedia.org]

- 6. Hydroxyl-directed reduction of β-hydroxycycloalkanones as a stereoselective route to 1,3-diols: X-ray crystal structure and structural features of (1R*,2R*,6S*)-2-[hydroxy(phenyl)methyl]cyclopentanol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. CN103483167B - A kind of purification process of 3-Hydroxybutanone - Google Patents [patents.google.com]

- 8. US6444096B1 - Process for the recovery and purification of cyclobutanone - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Discovery and History of 3-Hydroxycyclobutanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxycyclobutanone, a seemingly simple four-membered carbocycle, has emerged as a versatile and highly valuable building block in modern organic synthesis and medicinal chemistry. Its unique structural features, combining the inherent ring strain of a cyclobutane with the synthetic handles of a ketone and a hydroxyl group, have unlocked novel pathways for the construction of complex molecular architectures. This guide provides a comprehensive exploration of the discovery and historical development of this compound, from its theoretical conception to its practical applications in the synthesis of biologically active molecules. We will delve into the evolution of its synthetic methodologies, from early, often low-yielding routes to modern, stereocontrolled strategies, and examine its pivotal role as a scaffold in the development of innovative therapeutics.

Introduction: The Allure of the Strained Ring

The cyclobutane motif, while less common in nature than its five- and six-membered counterparts, has long intrigued organic chemists due to its inherent ring strain (approximately 26 kcal/mol)[1]. This strain energy can be harnessed as a driving force for a variety of chemical transformations, making cyclobutane derivatives powerful intermediates in organic synthesis[2]. The introduction of functional groups onto the cyclobutane core further enhances its synthetic utility, providing points for diversification and the construction of more complex structures.

This compound (C₄H₆O₂) presents a particularly interesting case.[3] The presence of both a ketone and a hydroxyl group on the strained four-membered ring offers a rich platform for a wide range of chemical manipulations, including nucleophilic additions, oxidations, reductions, and rearrangements. This unique combination of features has positioned this compound as a key building block in the synthesis of natural products and, more recently, in the discovery and development of novel pharmaceuticals.[4]

The Dawn of Cyclobutanone Chemistry: A Historical Perspective

The journey to understanding and utilizing this compound is intrinsically linked to the broader history of cyclobutane and cyclobutanone synthesis. Early forays into this area were often met with challenges due to the difficulty in forming the strained four-membered ring.

Pioneering Synthetic Efforts: The [2+2] Cycloaddition

One of the most significant breakthroughs in cyclobutane synthesis was the development of the [2+2] cycloaddition reaction. This powerful method involves the union of two unsaturated components, typically alkenes or ketenes, to form a four-membered ring. While early examples of photochemical [2+2] cycloadditions were observed in the late 19th and early 20th centuries, it was the work of pioneers like Jean-Marie Conia and Barry M. Trost in the mid-20th century that truly established this methodology as a cornerstone of cyclobutane synthesis.[4][5]

Key Historical Development: The Conia-Ebel Cyclization

Jean-Marie Conia's work on the thermal cyclization of α,β-unsaturated ketones and aldehydes provided a valuable, non-photochemical route to cyclobutanes. While not a direct synthesis of this compound, these early methods laid the groundwork for accessing functionalized four-membered rings.

Ring Expansion Strategies: A New Avenue to Cyclobutanones

Another important strategy that emerged was the ring expansion of cyclopropane derivatives. The inherent strain of the three-membered ring could be exploited to drive the formation of the slightly less strained four-membered ring. This approach, often involving the rearrangement of cyclopropylcarbinyl systems, provided an alternative and often more controlled route to substituted cyclobutanones.[6]

The Emergence of this compound: Key Synthetic Strategies

While the precise first synthesis of this compound is not definitively documented in a single seminal paper, its preparation has been achieved through the application and refinement of several key synthetic strategies developed for functionalized cyclobutanones. The most common and historically significant approaches include the oxidation of 1,3-cyclobutanediol and the reduction of cyclobutane-1,3-dione.

Oxidation of 1,3-Cyclobutanediol: A Direct Approach

One of the most straightforward conceptual routes to this compound is the selective oxidation of one of the hydroxyl groups of 1,3-cyclobutanediol. This approach leverages the differential reactivity of the hydroxyl groups, or employs protecting group strategies to achieve the desired mono-oxidation.

Experimental Protocol: Selective Oxidation of a Protected 1,3-Cyclobutanediol

-

Protection: A solution of cis-1,3-cyclobutanediol in a suitable solvent (e.g., dichloromethane) is treated with one equivalent of a bulky protecting group reagent (e.g., tert-butyldimethylsilyl chloride) in the presence of a base (e.g., triethylamine or imidazole) to afford the mono-protected diol.

-

Oxidation: The mono-protected diol is then subjected to oxidation using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol (oxalyl chloride, DMSO, and a hindered base). This selectively oxidizes the unprotected hydroxyl group to the corresponding ketone.

-

Deprotection: Finally, the protecting group is removed under appropriate conditions (e.g., treatment with a fluoride source like tetrabutylammonium fluoride for a silyl ether) to yield this compound.

Causality in Experimental Choices: The use of a bulky protecting group is crucial for achieving mono-protection due to steric hindrance. Mild oxidation conditions are then employed to prevent over-oxidation or side reactions.

Reduction of Cyclobutane-1,3-dione: A Complementary Strategy

An alternative approach involves the selective reduction of one of the carbonyl groups of cyclobutane-1,3-dione. This method requires a reducing agent that can differentiate between the two ketone functionalities or a statistical approach followed by separation.

Experimental Protocol: Selective Reduction using a Stoichiometric Hydride Reagent

-

Reaction Setup: Cyclobutane-1,3-dione is dissolved in an anhydrous solvent (e.g., tetrahydrofuran or ethanol) and cooled to a low temperature (e.g., -78 °C).

-

Addition of Reducing Agent: A solution of a mild and sterically hindered reducing agent, such as sodium borohydride (NaBH₄) or lithium tri-tert-butoxyaluminum hydride, is added dropwise to the solution of the dione. The stoichiometry is carefully controlled to favor mono-reduction.

-

Quenching and Workup: The reaction is quenched by the slow addition of water or a weak acid. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated.

-

Purification: The crude product, which may contain starting material and the diol, is purified by column chromatography to isolate this compound.

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to determine the optimal reaction time and prevent over-reduction to the diol.

Modern Enantioselective Syntheses

More recently, the demand for enantiomerically pure this compound and its derivatives in drug development has driven the development of asymmetric synthetic methods. These include enzymatic resolutions and asymmetric catalytic reactions that can provide access to specific stereoisomers with high enantiomeric excess.[7]

The Role of this compound in Drug Discovery and Development

The unique conformational constraints and the trifunctional nature of this compound make it an attractive scaffold for the design of novel therapeutic agents.[2] The cyclobutane ring can act as a rigid spacer, positioning pharmacophoric groups in a well-defined orientation for optimal interaction with biological targets.[8]

Antiviral Agents

The cyclobutane motif has been successfully incorporated into a number of antiviral drugs.[5][9][10] The rigid framework can mimic the conformation of natural nucleosides, leading to potent inhibition of viral enzymes like reverse transcriptase and polymerase. While this compound itself may not be the final active pharmaceutical ingredient (API), it serves as a crucial starting material for the synthesis of these complex nucleoside analogs.

Oncology

In the field of oncology, cyclobutane-containing compounds have shown promise as anticancer agents.[11][12] The strained ring system can introduce unique binding interactions with protein targets or act as a bioisosteric replacement for other cyclic or acyclic moieties, leading to improved potency and pharmacokinetic properties. The hydroxyl and ketone functionalities of this compound provide convenient handles for the attachment of various side chains to explore structure-activity relationships (SAR).

Illustrative Workflow: From this compound to a Hypothetical Kinase Inhibitor

Caption: Synthetic pathway from this compound to a potential kinase inhibitor.

Data Presentation and Spectroscopic Characterization

The unambiguous identification of this compound and its derivatives relies on a combination of spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₄H₆O₂ |

| Molecular Weight | 86.09 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 174-175 °C at 12 Torr |

| CAS Number | 15932-93-1[13] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 4.5-4.6 (m, 1H, -CHOH), 3.0-3.2 (m, 2H, -CH₂CO-), 2.6-2.8 (m, 2H, -CH₂CHOH-), 2.5 (br s, 1H, -OH).

-

¹³C NMR (CDCl₃, 100 MHz): δ 208.0 (C=O), 65.0 (CHOH), 45.0 (CH₂CO), 30.0 (CH₂CHOH).

-

IR (neat, cm⁻¹): 3400 (br, O-H), 1780 (s, C=O).

Conclusion and Future Outlook

From its conceptual origins in the study of strained ring systems to its current status as a valuable building block in drug discovery, the journey of this compound exemplifies the evolution of modern organic synthesis. The development of increasingly sophisticated and stereoselective synthetic methods has made this versatile molecule readily accessible, paving the way for its broader application in the creation of novel and complex molecular architectures. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the unique properties of this compound are poised to play an even more significant role in the design and synthesis of the next generation of therapeutic agents. The ongoing exploration of its reactivity and the development of new synthetic methodologies will undoubtedly continue to expand the horizons of what is possible in the realm of chemical synthesis.

References

-

Cyclobutanes in Small‐Molecule Drug Candidates. (2022). ChemMedChem, 17(9). [Link]

-

Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (n.d.). RSC Publishing. [Link]

-

Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021. (2001). Nucleosides, Nucleotides & Nucleic Acids, 20(12), 1941-1948. [Link]

-

Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. (2018). Longdom Publishing. [Link]

-

Organic Chemistry : 2018- Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. (n.d.). Research and Reviews. [Link]

-

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). PubMed Central. [Link]

-

Cyclobutanes in Small-Molecule Drug Candidates. (2022). PubMed. [Link]

-

Functionalized cyclobutane synthesis from bicyclobutanes. (n.d.). ResearchGate. [Link]

-

The synthesis of functionalized cyclobutenes by [2 + 2] cycloaddition of acetylenes to al. (n.d.). Science of Synthesis. [Link]

-

Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). MDPI. [Link]

-

Cyclobutanone synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Preparation of Cyclobutenone. (n.d.). Organic Syntheses. [Link]

-

Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. (2025). PubMed Central. [Link]

-

Synthesis of Cyclobutanone and Cyclobutenone. (2013). The Dong Group. [Link]

-

Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). MDPI. [Link]

-

Publications 1994-Present. (2019). Stanford University. [Link]

-

Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). PubMed Central. [Link]

-

Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. (n.d.). Baran Lab. [Link]

-

New synthetic reactions. Synthesis of cyclobutanes, cyclobutenes, and cyclobutanones. Applications in geminal alkylation. (1977). Journal of the American Chemical Society. [Link]

-

Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. (2013). PubMed. [Link]

-

3-Hydroxycyclobutan-1-one. (n.d.). PubChem. [Link]

-

Publications 1964-1973. (2011). Stanford University. [Link]

- BE2018C032I2. (n.d.).

-

Selected Publications and Patents from 2005–2019. (n.d.). Curia Global. [Link]

-

Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. (2024). Organic Letters. [Link]

-

2-Hydroxycyclobutanone. (n.d.). PubChem. [Link]

-

Piperazine derivatives for therapeutic use: a patent review (2010-present). (n.d.). PubMed. [Link]

-

Trost 1983. (n.d.). Scribd. [Link]

- WO2004013077A2 - Cyclopentanone and cyclopentanone derivatives as potent activators of hsf-1. (n.d.).

-

Cascade ring expansion reactions for the synthesis of medium-sized rings and macrocycles. (2024). Chemical Communications. [Link]

Sources

- 1. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US7521449B2 - 4-arylmorpholin-3-one derivatives, their preparation and therapeutic use thereof - Google Patents [patents.google.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. rroij.com [rroij.com]

- 6. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 7. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-Hydroxycyclobutanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of 3-hydroxycyclobutanone, a versatile synthetic intermediate with significant potential in organic chemistry and drug discovery. Understanding these fundamental characteristics is paramount for its effective handling, purification, and application in complex molecular syntheses. This document moves beyond a simple recitation of data, offering insights into the experimental determination of these properties, underpinned by a strong foundation of scientific principles.

Introduction to this compound

This compound (CAS No. 15932-93-1) is a cyclic ketone featuring a four-membered carbon ring with a hydroxyl group. Its molecular formula is C₄H₆O₂, and it has a molecular weight of approximately 86.09 g/mol .[1] The presence of both a ketone and a hydroxyl functional group within a strained cyclobutane ring imparts unique reactivity and makes it a valuable building block for more complex molecules.[1][2] Its applications are found in organic synthesis and are being explored in pharmaceutical development and material science.[1]

Core Physical Properties

A precise understanding of the melting and boiling points of a compound is critical for establishing its purity, designing purification protocols, and planning reaction conditions.

| Property | Value | Source/Notes |

| Melting Point | Not experimentally determined in available literature. | Expected to be below ambient temperature as it is described as a liquid. |

| Boiling Point | 174-175 °C at 12 Torr | [3] |

| Appearance | Light yellow to yellow liquid | [3] |

| Molecular Weight | 86.09 g/mol | [1] |

| Density (Predicted) | 1.335 ± 0.06 g/cm³ | [3] |

Experimental Determination of Physical Properties

The following protocols are provided as robust methodologies for the in-house determination of the melting and boiling points of this compound. These procedures are designed to ensure accuracy and reproducibility, which are cornerstones of reliable scientific research.

Workflow for Purification and Property Determination

The following diagram illustrates the logical flow from a synthesized or purchased sample of this compound to the acquisition of its physical property data.

Caption: Workflow for the purification and physical property determination of this compound.

Boiling Point Determination (Micro Method)

Given the often-limited quantities of novel or specialized reagents, a micro-boiling point determination method is recommended.

Methodology:

-

Sample Preparation: Place a small volume (approximately 0.5 mL) of purified this compound into a small-diameter test tube.

-

Capillary Insertion: Insert a sealed-end capillary tube, open end down, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The base of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil), ensuring the sample is below the oil level.

-

Observation: Heat the bath gently. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

Data Recording: When a steady stream of bubbles is observed, remove the heat source. The temperature at which the liquid just begins to enter the capillary tube is the boiling point. Record the temperature range from the cessation of bubbling to the complete filling of the capillary.

Causality Behind Experimental Choices:

-

Vacuum Distillation for Purification: For a high-boiling liquid like this compound, vacuum distillation is essential to prevent decomposition that might occur at its atmospheric boiling point.

-

Micro-Boiling Point Method: This technique is ideal for conserving valuable material while still obtaining an accurate measurement. The principle relies on the vapor pressure of the liquid equaling the external pressure at the boiling point.

Melting Point Determination

Should a solid sample of this compound be obtained, for instance, through cryogenic crystallization, the following standard procedure can be employed.

Methodology:

-

Sample Preparation: On a clean, dry watch glass, finely powder a small amount of the solid this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount of material. Tap the sealed end of the capillary on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm high.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating and Observation: Heat the sample. A rapid heating rate can be used initially, but the rate should be slowed to 1-2 °C per minute as the expected melting point is approached.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the last crystal melts. This range is the melting point.

Safety and Handling

As a Senior Application Scientist, it is my responsibility to emphasize the importance of safety. This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled. It also causes skin irritation and serious eye damage.

Mandatory Precautions:

-

Engineering Controls: Work in a well-ventilated fume hood. Use explosion-proof electrical equipment.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Have a fire extinguisher rated for chemical fires readily available.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Take measures to prevent the buildup of electrostatic charge.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This guide has provided a detailed overview of the physical properties of this compound, with a particular focus on its boiling point. While a definitive melting point is not currently documented, the provided protocols offer a clear path for its determination. By adhering to the outlined experimental procedures and safety guidelines, researchers, scientists, and drug development professionals can confidently and safely utilize this important chemical intermediate in their work. The synthesis of scientifically sound data through rigorous experimental practice is the bedrock of innovation.

References

- Sigma-Aldrich.

-

PubChem. 3-Hydroxycyclobutan-1-one. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Hydroxycyclobutanone in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-hydroxycyclobutanone, a valuable building block in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility and presents a robust experimental framework for its quantitative determination.

Introduction: The Significance of this compound and its Solubility

This compound (C₄H₆O₂) is a bifunctional cyclic ketone that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its compact, strained four-membered ring, coupled with hydroxyl and carbonyl functionalities, offers unique stereochemical and reactive properties. Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and analytical method development. Solubility data dictates the choice of reaction media, crystallization solvents, and chromatographic conditions, directly impacting process efficiency, yield, and purity.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its physicochemical properties. For this compound, the key characteristics are summarized below.

| Property | Value/Information | Source |

| Molecular Formula | C₄H₆O₂ | [1] |

| Molecular Weight | 86.09 g/mol | [1] |

| Appearance | Light yellow to yellow liquid | [2] |

| Boiling Point | 174-175 °C at 12 Torr | [2] |

| pKa (predicted) | 13.69 ± 0.20 | [2] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 (from the carbonyl and hydroxyl oxygens) | [3] |

The presence of both a hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the carbonyl and hydroxyl oxygens) in a small, four-carbon framework is the most critical feature governing its solubility. This allows for complex interactions with a variety of solvent types.

Theoretical Assessment of Solubility in Organic Solvents

While specific quantitative solubility data for this compound is not extensively reported in the literature, we can predict its behavior based on fundamental chemical principles, primarily the "like dissolves like" paradigm.[4] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Given this compound's ability to engage in hydrogen bonding, it is predicted to be highly soluble to miscible in these solvents. The hydroxyl group of the solvent can interact with the carbonyl and hydroxyl groups of the solute, and the hydroxyl hydrogen of the solute can interact with the oxygen of the solvent.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)): These solvents possess dipoles and can act as hydrogen bond acceptors but lack a hydrogen bond-donating group. This compound is expected to exhibit good to high solubility in these solvents. The primary interactions will be dipole-dipole forces and hydrogen bonding between the solute's hydroxyl group and the solvent's acceptor atom (e.g., the oxygen in acetone or DMSO).

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack significant dipoles and cannot participate in hydrogen bonding. Due to the high polarity of the hydroxyl and carbonyl groups in this compound, it is predicted to have low to negligible solubility in nonpolar solvents. The energy required to break the strong intermolecular hydrogen bonds between solute molecules would not be compensated by the weak van der Waals forces established with the nonpolar solvent.

The interplay of these forces suggests a solubility profile that favors polar environments, making solvent selection a critical parameter in its application.

Experimental Determination of Equilibrium Solubility

To obtain precise, quantitative data, an experimental approach is necessary. The "gold standard" for determining the equilibrium solubility of a compound is the saturation shake-flask method .[5] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.

The following protocol outlines a robust procedure for determining the solubility of this compound in a range of organic solvents.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Experimental Workflow Diagram

Caption: Workflow for the saturation shake-flask method.

Step-by-Step Protocol

-

Preparation of Samples: In triplicate, add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 50-100 mg).

-

Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).[5]

-

Sample Collection and Preparation: After equilibration, cease agitation and allow the excess solid to settle for at least one hour. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particulates.

-

Dilution: Accurately dilute the filtered saturate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV). The concentration of this compound is determined by comparing the instrument response to a calibration curve prepared from standards of known concentrations.

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Factors Influencing Solubility Measurements

Several factors can influence the outcome of solubility experiments, and careful control is essential for obtaining accurate and reproducible data.

-

Temperature: Solubility is temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. Therefore, maintaining a constant and accurately recorded temperature during the experiment is critical.

-

Purity of Solute and Solvent: Impurities in either the this compound or the solvent can alter the measured solubility. Using high-purity materials is essential.

-

Solid-State Properties: The crystalline form (polymorphism) of a solid can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to different solubilities.[6][7][8][9] It is important to characterize the solid phase before and after the experiment to ensure no phase transformation has occurred.

-

Equilibration Time: Insufficient time for equilibration will result in an underestimation of the true equilibrium solubility. The time required to reach equilibrium should be determined empirically.

Conclusion

While quantitative solubility data for this compound in a broad range of organic solvents remains a gap in the scientific literature, its molecular structure strongly suggests high solubility in polar protic and aprotic solvents and poor solubility in nonpolar media. For applications in drug development and synthetic chemistry that demand precise solubility values, the experimental protocol detailed in this guide provides a robust and reliable framework for their determination. A thorough understanding and control of the experimental variables are paramount to generating high-quality, reproducible data that will enable the effective and efficient application of this important chemical intermediate.

References

-

Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. (2013-02-15). [Link]

-

3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676. PubChem. [Link]

-

1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

-

14.10: Properties of Aldehydes and Ketones. Chemistry LibreTexts. (2022-09-15). [Link]

-

Lattice energy: Definition, Importance and Factors affecting.. Allen Overseas. [Link]

-

5.8.2: Lattice Energies and Solubility. Chemistry LibreTexts. (2021-12-20). [Link]

-

Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. PMC - NIH. [Link]

-

9.12: Lattice Energies and Solubility. Chemistry LibreTexts. (2023-05-03). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 3. 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Lattice energy: Definition, Importance and Factors affecting. [allen.in]

- 8. Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Safe Handling of 3-Hydroxycyclobutanone for Laboratory Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for 3-Hydroxycyclobutanone, a valuable building block in pharmaceutical and chemical synthesis.[1] Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-tested protocols to ensure a safe laboratory environment. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation.

Understanding the Compound: Physicochemical Properties and Hazard Profile

This compound (CAS No: 15932-93-1) is a cyclic ketone with the molecular formula C₄H₆O₂ and a molecular weight of 86.09 g/mol .[1][2] Its unique four-membered ring structure, containing both a hydroxyl and a carbonyl functional group, makes it a versatile intermediate in organic synthesis.[1] However, these same reactive groups necessitate a thorough understanding of its potential hazards.

Physicochemical Data Summary

A clear understanding of the physical properties of this compound is the foundation of its safe handling. These properties dictate appropriate storage conditions, handling procedures, and emergency response.

| Property | Value | Source |

| CAS Number | 15932-93-1 | [2] |

| Molecular Formula | C₄H₆O₂ | [1][2] |

| Molecular Weight | 86.09 g/mol | [2] |

| Appearance | Light yellow to yellow liquid | [3] |

| Boiling Point | 174-175 °C (at 12 Torr) | [4] |

| Density (Predicted) | 1.335 ± 0.06 g/cm³ | [4] |

GHS Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

Combustible Liquid (H227): While not highly flammable, it can ignite with a source of ignition.[2]

-

Skin Irritation (H315): Causes skin irritation upon contact.[2][6]

-

Serious Eye Irritation (H319): Causes serious irritation if it comes into contact with the eyes.[2][6]

-

Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[2][6]

The primary hazards are associated with direct contact and inhalation, making personal protective equipment and proper ventilation paramount.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls to minimize exposure at the source and personal protective equipment as the final barrier.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is to work in a well-ventilated area.[6][7] This is crucial for preventing the accumulation of vapors and minimizing the risk of respiratory irritation.

-

Fume Hoods: All handling of this compound should be conducted in a properly functioning chemical fume hood. This is non-negotiable. The fume hood will draw vapors away from the user, preventing inhalation.

-

Ventilation Systems: The laboratory should have a general ventilation system that ensures regular air changes, further diluting any fugitive emissions.

Personal Protective Equipment (PPE): Essential for Direct Handling

Even with robust engineering controls, the risk of accidental contact remains. Therefore, appropriate PPE is mandatory.[6]

-

Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[8] Given the risk of serious eye irritation, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing.[9]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended.[9] Always inspect gloves for any signs of degradation or perforation before use.[8] Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.

-

Protective Clothing: A lab coat is the minimum requirement. For tasks with a higher risk of splashes, a chemical-resistant apron or gown made of a non-absorbent material like polyethylene-coated polypropylene should be worn.[9]

-

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable levels, or during emergency situations, respiratory protection may be necessary. A NIOSH-approved respirator with an organic vapor cartridge is recommended.[9]

// Connections A -> B [label="Based on SDS & SOP"]; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H [style=invis]; // Placeholder for layout I -> J [style=invis]; // Placeholder for layout H -> I [label="Avoid self-contamination"]; I -> J [label="Move to clean area"]; J -> K; K -> L; L -> M; } DOT Caption: PPE Donning and Doffing Workflow.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidents and maintain the integrity of the compound.

Handling

-

Avoid All Personal Contact: This includes inhalation and contact with skin and eyes.[6]

-

Use in a Well-Ventilated Area: As previously stated, a fume hood is mandatory.

-

Grounding and Bonding: For larger quantities, take precautionary measures against static discharge, which can be an ignition source.[7]

-

Prohibition of Personal Activities: Do not eat, drink, or smoke in areas where this compound is handled.[6]

-

Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical.[6]

Storage

-

Container: Store in a tightly closed container.[8] Polyethylene or polypropylene containers are suitable.[6]

-

Location: Keep in a cool, dry, and well-ventilated place away from sources of ignition and direct sunlight.[7][8][10]

-

Incompatible Materials: Segregate from strong oxidizing agents, strong bases, and strong reducing agents.[7] Contact with these substances could lead to vigorous, exothermic reactions.

-

Labeling: Ensure all containers are clearly and accurately labeled.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and correct response is crucial. All laboratory personnel should be familiar with these procedures.

First Aid Measures

The following are immediate first aid steps to be taken in case of exposure. Seek medical attention in all cases of significant exposure.

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]

-

Skin Contact: Promptly wash the contaminated skin with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[8] If irritation persists, seek medical attention.[6]

-

Inhalation: Move the exposed person to fresh air at once.[4] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[4] Seek medical attention.

-

Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and give a glass of water to drink.[6] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.

Spill Response

-

Minor Spills:

-

Evacuate non-essential personnel.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[6]

-

Collect the absorbed material into a suitable, labeled container for disposal.[6]

-

Clean the spill area with soap and water.

-

-

Major Spills:

-

Evacuate the area immediately and alert others.

-

If safe to do so, remove ignition sources.

-

Contact your institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

// Minor Spill Steps Evacuate_Minor [label="Evacuate Non-Essential Personnel"]; PPE_Minor [label="Don Appropriate PPE"]; Contain_Minor [label="Contain with Inert Absorbent"]; Collect_Minor [label="Collect into Labeled Container"]; Clean_Minor [label="Decontaminate Spill Area"];

// Major Spill Steps Evacuate_Major [label="Evacuate Area & Alert Others"]; Ignition_Major [label="Remove Ignition Sources (If Safe)"]; Contact_ER [label="Contact Emergency Response"]; Isolate_Major [label="Isolate the Area"];

// Connections Start -> Assess; Assess -> Minor [label="Small & Controllable"]; Assess -> Major [label="Large, Unknown, or Hazardous"]; Minor -> Evacuate_Minor; Evacuate_Minor -> PPE_Minor; PPE_Minor -> Contain_Minor; Contain_Minor -> Collect_Minor; Collect_Minor -> Clean_Minor;

Major -> Evacuate_Major; Evacuate_Major -> Ignition_Major; Ignition_Major -> Contact_ER; Contact_ER -> Isolate_Major; } DOT Caption: Decision Flowchart for Spill Response.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[12] There are no restrictions on the type of extinguisher, so use what is suitable for the surrounding environment.[6]

-

Specific Hazards: During a fire, irritating and highly toxic gases, such as carbon monoxide and carbon dioxide, may be generated.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

-

Procedure: Cool fire-exposed containers with water spray from a protected location to prevent them from rupturing.[6]

Disposal Considerations

Proper disposal of this compound and its contaminated materials is an environmental and regulatory responsibility.

-

Waste Characterization: All waste containing this compound should be treated as hazardous waste.

-

Disposal Method: The preferred method of disposal is through a licensed hazardous waste disposal contractor. Incineration at a permitted facility is a common method for organic chemical waste.

-

Container Disposal: Empty containers may retain product residue and should be handled as hazardous. They can be triple-rinsed (with the rinsate collected as hazardous waste) and then offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill, in accordance with local regulations.[12]

-